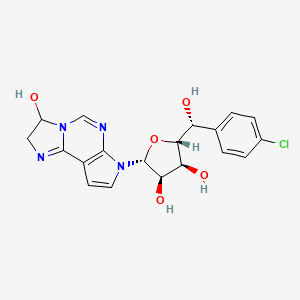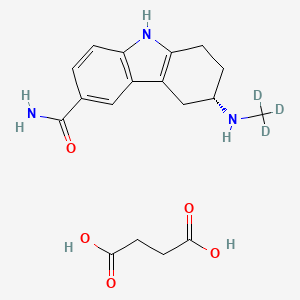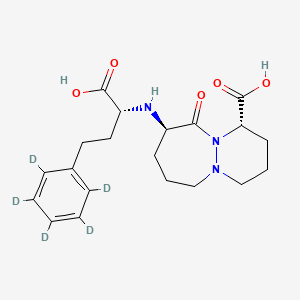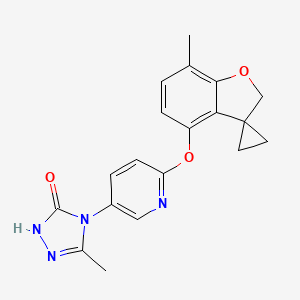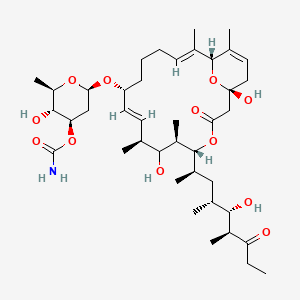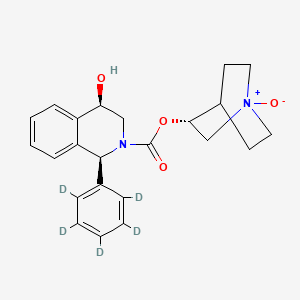![molecular formula C32H35Cl2N5O2 B12421918 L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester CAS No. 922150-12-7](/img/structure/B12421918.png)
L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P53R3 is a quinazoline-type molecule identified through in vitro DNA-binding assays. It is known for its ability to restore sequence-specific DNA binding to several p53 mutants, including p53 R175H, p53 M237I, and p53 R273H. This compound has shown promise in inducing p53-dependent antiproliferative effects by increasing the expression of many p53 target genes, such as p21, GADD45, BAX, PUMA, PIG3, and MDM2 .
準備方法
Synthetic Routes and Reaction Conditions: P53R3 is synthesized through a series of organic reactions involving quinazoline derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods: While detailed industrial production methods for P53R3 are not extensively documented, it is likely that the compound is produced using scalable organic synthesis techniques. These methods would involve optimizing the reaction conditions to maximize yield and minimize impurities, followed by purification processes such as crystallization or chromatography .
化学反応の分析
Types of Reactions: P53R3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions as part of its primary synthetic route .
Common Reagents and Conditions: The synthesis of P53R3 involves common organic reagents such as amines, aldehydes, and acids. Catalysts like palladium or copper may be used to facilitate certain steps in the reaction sequence. The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of P53R3 is the quinazoline derivative itself, which is then further modified to enhance its binding affinity and biological activity. By-products are typically minimal and are removed through purification processes .
科学的研究の応用
P53R3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivation of mutant p53 proteins. In biology and medicine, P53R3 is investigated for its potential to induce cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This makes it a promising candidate for cancer therapy, especially for tumors resistant to conventional treatments .
作用機序
P53R3 exerts its effects by restoring the sequence-specific DNA binding ability of mutant p53 proteins. This reactivation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets of P53R3 include the p53 mutants themselves, and the pathways involved are primarily those regulating cell proliferation and survival .
類似化合物との比較
P53R3 is unique in its high specificity and efficacy in restoring the function of mutant p53 proteins compared to other compounds like PRIMA-1 and CP-31398. While PRIMA-1 and CP-31398 also target mutant p53, P53R3 has shown higher specificity and a broader range of effective concentrations. Similar compounds include PRIMA-1, CP-31398, and APR-246, all of which aim to restore the tumor-suppressive functions of mutant p53 .
特性
CAS番号 |
922150-12-7 |
|---|---|
分子式 |
C32H35Cl2N5O2 |
分子量 |
592.6 g/mol |
IUPAC名 |
methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1 |
InChIキー |
DFBRKGUTHGRQMH-LJAQVGFWSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
正規SMILES |
CC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


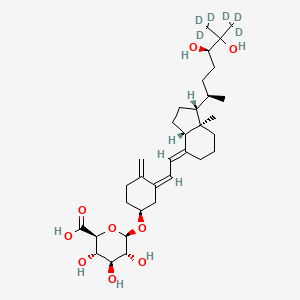

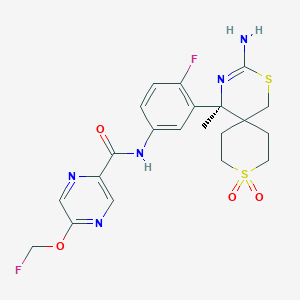
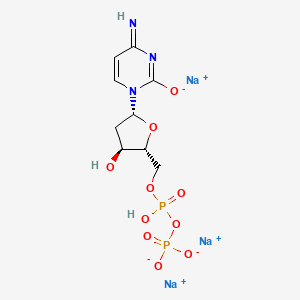

![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
